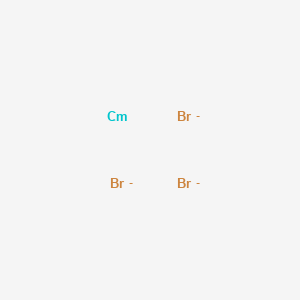

Curium bromide (244CmBr3)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Curium tribromide is an inorganic compound composed of curium and bromine, with the chemical formula CmBr₃ It is a white or pale yellow-green solid that crystallizes in an orthorhombic structure Curium tribromide is part of the actinide series and is known for its high density and significant radioactivity

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Curium tribromide can be synthesized through several methods:

-

Reaction of Curium Chloride with Ammonium Bromide:

Reaction: CmCl₃ + 3NH₄Br → CmBr₃ + 3NH₄Cl

Conditions: This reaction is carried out in a hydrogen atmosphere at temperatures between 400°C and 450°C.

-

Reaction of Curium(III) Oxide with Hydrobromic Acid:

Reaction: Cm₂O₃ + 6HBr → 2CmBr₃ + 3H₂O

Conditions: This reaction occurs at approximately 600°C.

Industrial Production Methods: Industrial production of curium tribromide is limited due to the scarcity and high cost of curium. The methods mentioned above are typically used in research laboratories rather than industrial settings.

Análisis De Reacciones Químicas

Types of Reactions: Curium tribromide undergoes various chemical reactions, including:

Oxidation-Reduction Reactions:

Substitution Reactions:

Common Reagents and Conditions:

Oxidizing Agents: Oxygen, halogens, and other strong oxidizers.

Reducing Agents: Hydrogen, metals, and other reducing agents.

Solvents: Typically, non-aqueous solvents are used to prevent hydrolysis.

Major Products Formed:

- Depending on the reaction conditions, products can include other curium halides, oxides, or complex compounds with different ligands.

Aplicaciones Científicas De Investigación

Curium tribromide has several scientific research applications:

Nuclear Chemistry:

Materials Science:

Radiation Studies:

Mecanismo De Acción

The mechanism of action of curium tribromide primarily involves its radioactivity and chemical reactivity:

Radioactivity: Curium emits alpha particles, which can cause ionization and radiation damage in materials.

Chemical Reactivity: The compound can interact with other chemicals through redox and substitution reactions, affecting the chemical environment.

Comparación Con Compuestos Similares

Plutonium Tribromide (PuBr₃):

Americium Tribromide (AmBr₃):

Uniqueness:

- Curium tribromide is unique due to its specific position in the actinide series, its high radioactivity, and its potential applications in nuclear science and materials research.

Conclusion

Curium tribromide is a fascinating compound with significant implications in nuclear chemistry and materials science

Propiedades

Número CAS |

24297-27-6 |

|---|---|

Fórmula molecular |

Br3Cm-3 |

Peso molecular |

486.78 g/mol |

Nombre IUPAC |

curium;tribromide |

InChI |

InChI=1S/3BrH.Cm/h3*1H;/p-3 |

Clave InChI |

HKCWOGXVUZTSCB-UHFFFAOYSA-K |

SMILES canónico |

[Br-].[Br-].[Br-].[Cm] |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[4-[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]butylcarbamoyl]benzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B14687141.png)

![1-Methoxy-4-[2,2,2-trichloro-1-(4-methylphenyl)ethyl]benzene](/img/structure/B14687144.png)

![2-[(4-Propylphenoxy)methyl]oxirane](/img/structure/B14687156.png)

![4-Chloro-3-[chloro(difluoro)methyl]-4,4-difluoro-1-(furan-2-yl)-3-hydroxybutan-1-one](/img/structure/B14687173.png)